LS-Tetrasaccharide b

Descripción general

Descripción

Molecular Structure Analysis

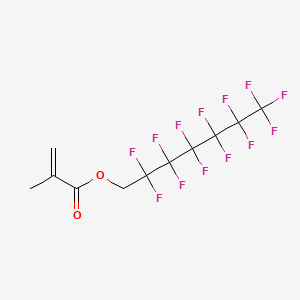

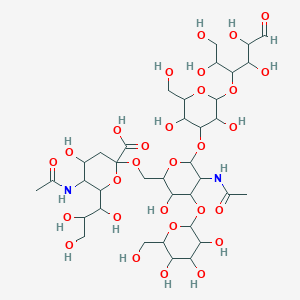

The molecular formula of LS-Tetrasaccharide b is C37H62N2O30 . It has an average mass of 1014.884 Da and a monoisotopic mass of 1014.338745 Da . It has 25 of 26 defined stereocentres .Physical And Chemical Properties Analysis

LS-Tetrasaccharide b is a white to off-white powder with a molecular weight of 998.88 g/mol . It has a boiling point of 1446.9±65.0 °C and a density of 1.74±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Physiological Functions and Derivatization

LS-Tetrasaccharide b, as part of human milk oligosaccharides (HMOs), plays a crucial role in various physiological functions. Two key tetrasaccharides, lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), which are part of HMOs, account for about 6% of total HMOs. They act as core structures for fucosylation and sialylation, leading to the creation of functional derivatives and longer chains. These derivatives, including LNT, LNnT, and their fucosylated or sialylated forms, constitute over 30% of total HMOs. The structural diversity of these HMOs makes them valuable in the food and pharmaceutical industries (Zhu et al., 2021).

Biosynthesis and Engineering

Recent developments in biosynthesis of LNT, LNnT, and their derivatives have been explored extensively. Advanced enzymatic reaction systems and metabolic engineering strategies have been employed both in vitro and in vivo for their synthesis. Future perspectives in the synthesis of these HMOs using enzymatic and metabolic engineering approaches are promising (Zhu et al., 2021).

Application in Pharmacy and Medicine

Gellan gum, a microbial polysaccharide, showcases a great structural diversity which includes a tetrasaccharide repeating unit. This diversity has led to multiple applications in pharmacy and medicine, highlighting the potential of polysaccharides like LS-tetrasaccharide b in these fields. Gellan-based materials are studied for use in regenerative medicine, stomatology, and gene transfer technology, indicating similar potential for LS-tetrasaccharide b (Osmałek et al., 2014).

Diagnostic and Monitoring Applications

In Pompe disease, a lysosomal storage disorder, the concentration of a tetrasaccharide consisting of four glucose residues is increased in urine and plasma. The development of sensitive methods for analysis of this and other oligosaccharides from biological fluids has potential applications in the diagnosis and monitoring of patients with such diseases (Rozaklis et al., 2002).

Propiedades

IUPAC Name |

5-acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-25(55)30(66-34-27(57)26(56)23(53)16(7-43)62-34)20(39-11(2)46)33(64-18)67-32-24(54)17(8-44)63-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMRPVLZMVJKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62N2O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

998.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)

![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)

![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B1598891.png)